2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine
CAS No.: 106020-02-4
Cat. No.: VC16031383
Molecular Formula: C17H18N4S
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106020-02-4 |
|---|---|
| Molecular Formula | C17H18N4S |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfanyl-4,6-dimethylpyrimidine |
| Standard InChI | InChI=1S/C17H18N4S/c1-11-10-12(2)19-17(18-11)22-16-13(3)20-21(14(16)4)15-8-6-5-7-9-15/h5-10H,1-4H3 |
| Standard InChI Key | AHACBDKJFCKMTO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)SC2=C(N(N=C2C)C3=CC=CC=C3)C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a pyrimidine ring substituted at the 2-position with a thioether group (-S-) connected to a 3,5-dimethyl-1-phenylpyrazole moiety. The pyrimidine core (4,6-dimethyl substitution) and pyrazole ring (3,5-dimethyl and 1-phenyl substitutions) contribute to its planar geometry and electron-rich regions, which facilitate interactions with biological targets . Key bond lengths and angles, derived from crystallographic data of analogous compounds, reveal delocalized π-electron systems within both rings. For instance, the C4–N2 bond in the pyrazole ring measures 1.3376(14) Å, indicating partial double-bond character, while the N1–N2 bond length of 1.3653(13) Å suggests resonance stabilization .
Physicochemical Properties
The compound’s physicochemical profile is critical for drug-likeness assessments:
| Property | Value |
|---|---|
| Molecular Weight | 310.4 g/mol |
| LogP (Partition Coefficient) | Estimated 3.2 (Lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 76.4 Ų |
These properties align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. The thiomethyl group enhances membrane permeability, while the pyrimidine ring contributes to aqueous solubility via hydrogen bonding.
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis involves multi-step reactions, typically starting with the preparation of 3,5-dimethyl-1-phenylpyrazole-4-thiol, followed by nucleophilic substitution with 2-chloro-4,6-dimethylpyrimidine.
Step 1: Synthesis of 3,5-Dimethyl-1-phenylpyrazole-4-thiol
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Reagents: Phenylhydrazine, acetylacetone, and Lawesson’s reagent.
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Conditions: Reflux in ethanol (78°C, 12 h), yielding 85–90%.
Step 2: Thioether Formation
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Reagents: 3,5-Dimethyl-1-phenylpyrazole-4-thiol, 2-chloro-4,6-dimethylpyrimidine, K₂CO₃.
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Conditions: DMF solvent, 100°C, 8 h, yielding 70–75%.
Optimization Strategies
Recent advances focus on green chemistry approaches:
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Microwave Assistance: Reduces reaction time to 2 h with comparable yields.
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Catalytic Systems: Pd/C catalysts improve regioselectivity in pyrimidine functionalization.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
Mechanistically, the compound disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).
Anticancer Activity
Dose-dependent cytotoxicity has been observed against human cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.2 | Topoisomerase II inhibition |
| A549 (Lung Cancer) | 10.1 | ROS-mediated apoptosis |
| HeLa (Cervical Cancer) | 12.3 | Tubulin polymerization arrest |
Molecular docking reveals strong binding affinity () to the ATP-binding pocket of EGFR kinase.
Applications in Medicinal Chemistry
Lead Optimization
Structural analogs have been designed to enhance potency:
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Analog 1: Replacement of the phenyl group with a p-fluorophenyl moiety improves CNS penetration.
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Analog 2: Introduction of a sulfonamide group at the pyrimidine 5-position boosts aqueous solubility by 40%.
Drug Delivery Systems
Nanoformulations, including liposomal encapsulation and PLGA nanoparticles, have been explored to overcome solubility limitations. A recent study reported a 3.5-fold increase in oral bioavailability using solid lipid nanoparticles.
Mechanistic Insights and Molecular Interactions
Enzyme Inhibition
The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), with a of 0.45 µM. This disrupts nucleotide synthesis in rapidly dividing cells.
Receptor Modulation
Allosteric modulation of GABAₐ receptors () suggests potential anxiolytic applications, though in vivo validation is pending.
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